molecular formula C14H10ClFN2O3 B7575204 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

カタログ番号 B7575204
分子量: 308.69 g/mol
InChIキー: UMAZUZKFAANNOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF) and other related diseases.

作用機序

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 inhibits 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through, thereby reducing the secretion of fluid and mucus in the affected tissues.
Biochemical and Physiological Effects:
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 has been shown to effectively block 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity in vitro and in vivo. It has also been demonstrated to reduce airway surface liquid height, increase mucociliary clearance, and improve lung function in animal models of CF and COPD.

実験室実験の利点と制限

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 is a highly specific and potent inhibitor of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity, making it an ideal tool for studying the physiological and pathological roles of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid in various tissues and organs. However, its use in lab experiments is limited by its relatively high cost and potential toxicity at high concentrations.

将来の方向性

There are several potential future directions for the research and development of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172. These include:
1. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 in humans to determine its potential as a therapeutic agent for the treatment of CF and other related diseases.
3. Development of novel 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid inhibitors with improved potency, selectivity, and safety profiles.
4. Exploration of the therapeutic potential of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 in other diseases and conditions, such as secretory diarrhea, polycystic kidney disease, and pancreatic cancer.
5. Investigation of the molecular mechanisms underlying 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172's effects on 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity and its potential interactions with other proteins and signaling pathways.

合成法

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-2-fluorobenzoic acid with 4-chlorophenyl isocyanate to form the corresponding carbamate intermediate, which is then treated with thionyl chloride to generate the final product.

科学的研究の応用

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 has been widely used as a research tool to study the physiological and pathological roles of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid in various tissues and organs. It has also been investigated as a potential therapeutic agent for the treatment of CF and other related diseases, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and secretory diarrhea.

特性

IUPAC Name

5-[(4-chlorophenyl)carbamoylamino]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-8-1-3-9(4-2-8)17-14(21)18-10-5-6-12(16)11(7-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAZUZKFAANNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。